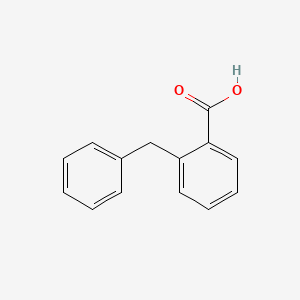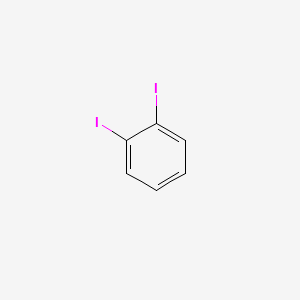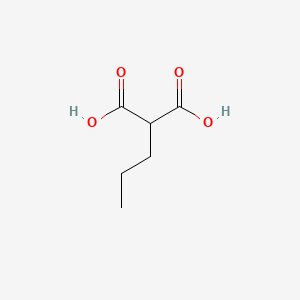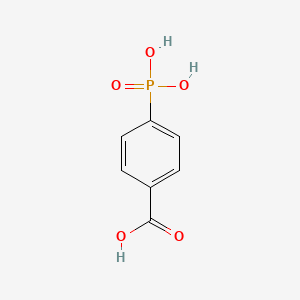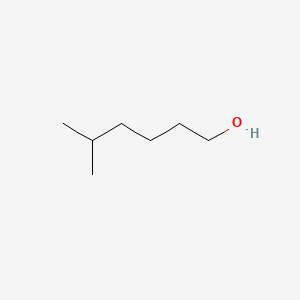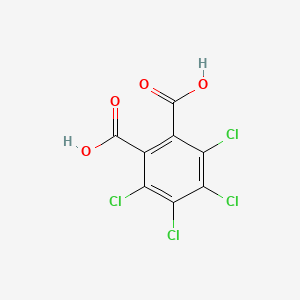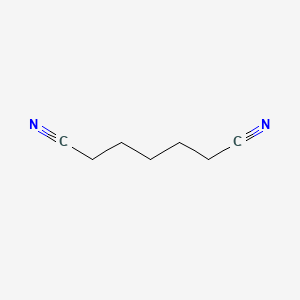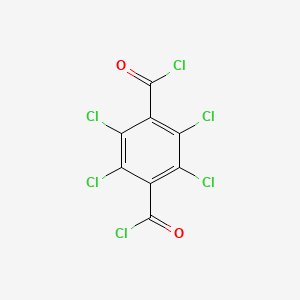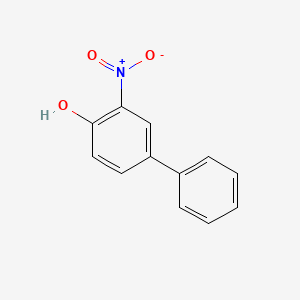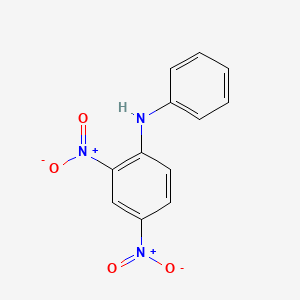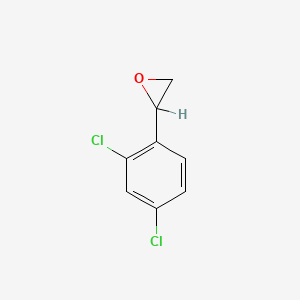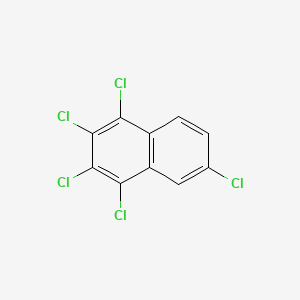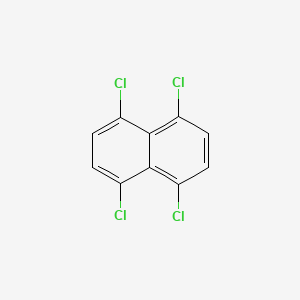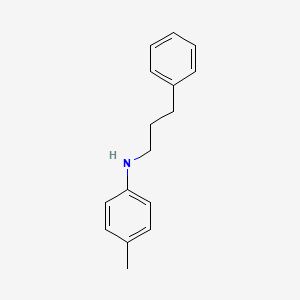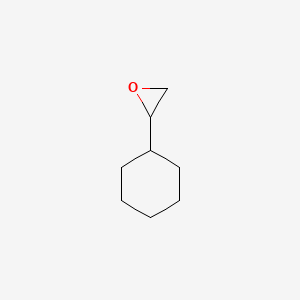
2-Cyclohexyloxirane
Descripción general
Descripción
2-Cyclohexyloxirane, also known as Oxirane, 2-cyclohexyl-, is a chemical compound with the molecular formula C8H14O12. It has a molecular weight of 126.212. The compound exists in liquid form12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Cyclohexyloxirane. However, oxiranes, in general, can be synthesized through various methods, including the reaction of alkenes with peracids.Molecular Structure Analysis
The InChI code for 2-Cyclohexyloxirane is 1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H212. This indicates that the molecule consists of a cyclohexyl group attached to an oxirane ring.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclohexyloxirane are not available, oxiranes are known to undergo ring-opening reactions in the presence of nucleophiles. This is a key step in many synthetic processes3.Physical And Chemical Properties Analysis
2-Cyclohexyloxirane is a liquid at room temperature12. It has a purity of 95%12. The storage temperature is 4 degrees Celsius12.Aplicaciones Científicas De Investigación
1. Mechanistic Insights in Epoxidation Reactions The study of 2-cyclohexyloxirane and related compounds has provided significant insights into the mechanisms of epoxidation reactions. Research on the epoxidation of 2-cyclohexen-1-ol revealed the importance of transition structures and hydrogen bonding in achieving facial selectivity in epoxidation, which is crucial for synthesizing specific epoxide isomers (Freccero et al., 2000).
2. Catalysis in Organic Synthesis Investigations into the epoxidation of cyclohexene using dioxirane systems and ketone catalysts highlight the role of 2-cyclohexyloxirane derivatives in catalysis. This research helps in understanding how to increase the rate of cyclohexene oxide formation and the development of supported ketone catalysts (O'Connell et al., 1996).
3. Computational Analysis of Reactive Intermediates Computational studies of carbonyl oxide and dioxirane, including 2-cyclohexyloxirane derivatives, have been essential in understanding their geometric structures, dipole moments, infrared spectra, and reaction pathways. This research is fundamental in predicting the reactivity of these compounds in various chemical reactions (Cremer et al., 1993).
4. Asymmetric Synthesis Applications The asymmetric synthesis of S,S-DICHED (dicyclohexylethane-1,2-diol) using lithiated S-2-cyclohexyloxirane demonstrates the application of 2-cyclohexyloxirane derivatives in creating chiral molecules. This research contributes to the field of enantioselective synthesis, which is crucial in pharmaceutical and agrochemical industries (Bojaryn et al., 2018).
5. Understanding Genetic Effects of Oxiranes Research on oxiranes, including 2-cyclohexyloxirane derivatives, has shown their potential to induce genetic changes, such as mutations and micronuclei formation in mammalian cells. This study is vital for understanding the biological interactions and potential risks of these compounds (Schweikl et al., 2004).
6. Stereochemical Control in Chemical Reactions The study of asymmetric cyclization of propylene chlorohydrins catalyzed by optically active cobalt complexes, involving 2-cyclohexyloxirane derivatives, provides insights into achieving stereochemical control in chemical reactions. This is crucial for the synthesis of optically active compounds (Takeichi et al., 1979).
Safety And Hazards
The safety information for 2-Cyclohexyloxirane includes several hazard statements such as H226, H302, H315, H319, H332, H336, H351124. These indicate that the compound is flammable, harmful if swallowed, in contact with skin or if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation4.
Direcciones Futuras
I couldn’t find specific future directions for 2-Cyclohexyloxirane. However, research in the field of oxiranes is ongoing, with a focus on understanding their reactions and exploring their potential applications in various industries.
Relevant Papers
The relevant papers for 2-Cyclohexyloxirane were not explicitly mentioned in the search results. However, there are several peer-reviewed papers and technical documents related to 2-Cyclohexyloxirane available at Sigma-Aldrich12.
Propiedades
IUPAC Name |
2-cyclohexyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYHWFMGPYJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956306 | |
| Record name | 2-Cyclohexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyloxirane | |
CAS RN |
3483-39-4 | |
| Record name | Oxirane, cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

